3-(2-bromophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
Description
This compound belongs to the class of 1,2,3-triazole-functionalized propanamides, characterized by a 2-bromophenyl group and a thiophen-3-yl-substituted triazole moiety. Its synthesis likely follows multi-step protocols analogous to those described in the literature for structurally related triazole derivatives. For example, triazole-containing compounds are often synthesized via cyclization of hydrazides (as seen in ) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions (implied in and ) .
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4OS/c17-15-4-2-1-3-12(15)5-6-16(22)18-9-13-10-21(20-19-13)14-7-8-23-11-14/h1-4,7-8,10-11H,5-6,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPWRZRNUOQRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CN(N=N2)C3=CSC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of a thiophene ring through a coupling reaction. The triazole ring can be formed via a click chemistry reaction, specifically the Huisgen cycloaddition between an azide and an alkyne. The final step involves the formation of the amide bond through a condensation reaction with a suitable amine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 3-(2-bromophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide involves multi-step chemical reactions that typically include the formation of the triazole ring and the introduction of the bromophenyl group. The compound's structure can be confirmed through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry).
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. These studies often utilize methods like the turbidimetric method to assess in vitro antimicrobial activity .
Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. Studies have shown that derivatives containing the triazole moiety can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism often involves inducing apoptosis in cancer cells, making it a promising candidate for further development as an anticancer drug .
Case Study 1: Synthesis and Antimicrobial Evaluation
A study synthesized a series of triazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting the importance of structural modifications in enhancing efficacy .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Compound A | +++ | ++ |
| Compound B | ++ | + |
| Compound C | ++++ | +++ |
Case Study 2: Anticancer Screening
Another investigation focused on evaluating the anticancer properties of triazole-containing compounds. The study employed the Sulforhodamine B assay to measure cell viability in treated MCF7 cells. Results showed that specific compounds led to significant reductions in cell viability, suggesting their potential as therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in microbial resistance and cancer proliferation. These studies provide insights into how structural features influence binding affinity and selectivity towards biological targets .
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which can be crucial in its biological activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The target compound’s thiophen-3-yl group distinguishes it from analogues like 15n (diethylamino) and BK62005 (azabicyclo-triazole). Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to aliphatic substituents .
- Synthetic Efficiency: Compound 15n achieved a high yield (78%), suggesting that substituents like diethylamino may stabilize intermediates during synthesis. The target compound’s synthesis efficiency cannot be inferred from the evidence.
- Spectral Signatures : The NH-triazole proton in similar compounds (e.g., δ 13.0 ppm in ) is a critical marker for confirming triazole ring formation .
Physicochemical Properties
- Molecular Weight : BK62005 (389.29 g/mol) is heavier than 15n due to its bicyclic structure, while the target compound’s weight would depend on its exact substituents .
- Solubility: The thiophene group in the target compound may improve lipid solubility compared to polar substituents like diethylamino in 15n .
Biological Activity
The compound 3-(2-bromophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a novel synthetic derivative that combines a bromophenyl moiety with a thiophene-triazole framework. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its biological activity based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A bromophenyl group which may enhance lipophilicity and biological interactions.
- A triazole ring known for its biological significance, particularly in drug design.
- A thiophene component that contributes to the compound's electronic properties.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with similar compounds containing triazole and thiophene moieties. The following subsections detail specific activities observed in related compounds and infer potential activities for the target compound.
Antimicrobial Activity
Compounds with triazole and thiophene structures have demonstrated significant antimicrobial properties. For instance, derivatives of triazoles have been reported to exhibit activity against various strains of bacteria and fungi. In a study involving triazole derivatives, compounds showed moderate to good activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition .
Anticancer Activity
The anticancer potential of triazole-based compounds has been widely studied. For example, compounds derived from thiosemicarbazones exhibited significant cytotoxicity against various cancer cell lines, including human colon cancer cells (HCT 116). One compound demonstrated an IC50 value of 4.36 µM compared to doxorubicin, a standard chemotherapeutic agent .
The mechanisms by which these compounds exert their biological effects are often linked to their ability to inhibit specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance:
- Enzyme Inhibition : Triazole derivatives have been shown to inhibit enzymes involved in folate synthesis in bacteria, thereby disrupting their growth .
- Cell Signaling Pathways : Some triazoles act by modulating pathways involved in cell cycle regulation and apoptosis in cancer cells .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Antitubercular Activity : A series of benzothiazole derivatives were evaluated for their antitubercular properties, revealing that structural modifications significantly influenced their potency against M. tuberculosis .
- Anticancer Efficacy : Research on thiosemicarbazone derivatives indicated that specific substitutions on the thiophene ring enhanced cytotoxicity against cancer cell lines, suggesting that similar modifications could be explored for our target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
